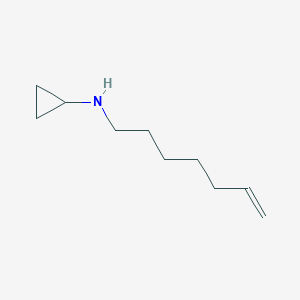
N-hept-6-enylcyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hept-6-enylcyclopropanamine: is an organic compound characterized by a seven-carbon chain with a double bond at the sixth position and a cyclopropane ring attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cyclopropanamine with hept-6-enyl halides under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the double bond is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Saturated hydrocarbons or amines.
Substitution Products: Various substituted cyclopropanamines or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: N-hept-6-enylcyclopropanamine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can serve as a precursor for bioactive molecules, potentially influencing biological pathways. Medicine: It may be explored for its pharmacological properties, including potential therapeutic applications. Industry: The compound finds use in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism by which N-hept-6-enylcyclopropanamine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
N-heptylcyclopropanamine: Similar structure but without the double bond.
N-hexylcyclopropanamine: Shorter carbon chain.
N-octylcyclopropanamine: Longer carbon chain.
Uniqueness: N-hept-6-enylcyclopropanamine is unique due to the presence of the double bond, which can influence its reactivity and applications compared to its analogs.
This compound's versatility and reactivity make it a valuable subject of study in various scientific fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
N-hept-6-enylcyclopropanamine |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-6-9-11-10-7-8-10/h2,10-11H,1,3-9H2 |
Clave InChI |
QTJHBIOHOCDOOZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCNC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
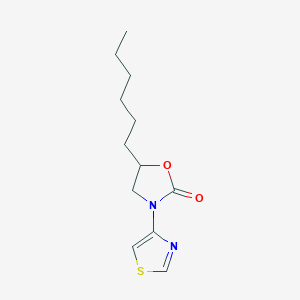
![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
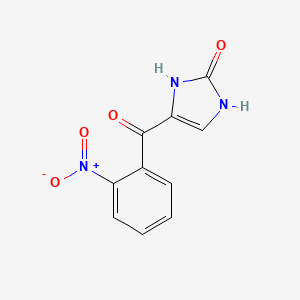
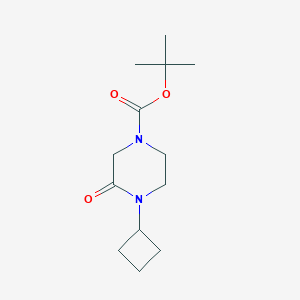
![[4-[(4-Methyl-3-nitrobenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15355762.png)
![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
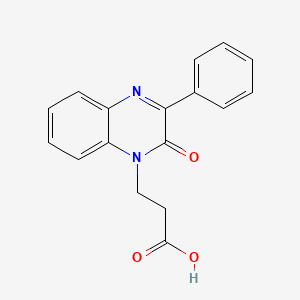
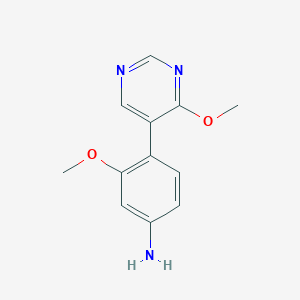
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
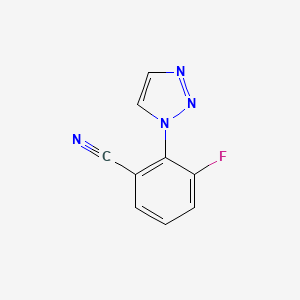
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
